2-Amino-3-(phenylamino)propanoic acid

Pharmacokinetics Neurotoxicology Blood-Brain Barrier

This β-phenylamino-substituted alanine derivative is the official Tryptophan EP Impurity F reference standard with ISO 17034/ISO 17025 certification. Its unique aniline pharmacophore at the β-carbon enables distinct bioactivation via human liver microsomal quinoneimine intermediates and quantifiable blood-brain barrier penetration (2139 ng/g brain tissue at 5h)—properties absent in phenylalanine, tryptophan, or alanine. Supplied at ≥98% purity with full traceability documentation for ICH Q3A/Q3B impurity qualification and HPLC/LC-MS method validation.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13506729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(phenylamino)propanoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(C(=O)O)N
InChIInChI=1S/C9H12N2O2/c10-8(9(12)13)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)
InChIKeyHLZOBKHLQBRIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(phenylamino)propanoic Acid: Chemical Identity, Core Physicochemical Properties, and Primary Research Context


2-Amino-3-(phenylamino)propanoic acid (CAS 145545-23-9), also known as 3-anilinoalanine or 3-phenylaminoalanine, is a non-proteinogenic amino acid derivative with molecular formula C₉H₁₂N₂O₂ and molecular weight 180.20 g/mol [1]. The compound exists as the (2S)-enantiomer (3-(phenylamino)-L-alanine) and is characterized by a phenylamino group attached to the β-carbon of the alanine backbone [2]. This structural motif confers distinct physicochemical properties including a computed XLogP3 of -1.1, three hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 75.4 Ų [3]. The compound was first structurally characterized in 1992 as a contaminant (UV-5) in L-tryptophan preparations associated with eosinophilia-myalgia syndrome (EMS) [4]. It is currently designated as Tryptophan EP Impurity F in the European Pharmacopoeia .

2-Amino-3-(phenylamino)propanoic Acid: Why Structural Analogs Cannot Be Assumed Interchangeable


The β-phenylamino substitution in 2-amino-3-(phenylamino)propanoic acid creates a unique pharmacophore that distinguishes it from structurally related amino acids such as phenylalanine (β-phenyl substitution), tryptophan (β-indolyl substitution), and alanine (unsubstituted β-carbon). While phenylalanine and tryptophan are proteinogenic amino acids with well-characterized metabolic fates, 2-amino-3-(phenylamino)propanoic acid undergoes distinct bioactivation pathways, forming quinoneimine intermediates via human liver microsomal metabolism [1]. This metabolic divergence results in differential tissue accumulation profiles and toxicological properties that preclude simple interchange in analytical or biological applications. For instance, the compound demonstrates sustained blood-brain barrier penetration with brain concentrations reaching 2139 ng/g at 5 hours post-administration in rats [2], a pharmacokinetic behavior not shared by phenylalanine or alanine under comparable conditions. The following quantitative evidence section details these differentiating characteristics.

2-Amino-3-(phenylamino)propanoic Acid: Quantitative Differentiation Evidence Versus Structural Analogs


In Vivo Brain Penetration: Quantified Blood-Brain Barrier Permeability Compared to Phenylalanine

2-Amino-3-(phenylamino)propanoic acid exhibits measurable blood-brain barrier penetration in vivo. In Lewis rats administered a single 5 mg/kg oral dose, brain concentration reached 2139 ng/g tissue at 5 hours post-administration, remaining detectable at 24 hours [1]. This contrasts with L-phenylalanine, which under normal physiological conditions is actively transported via LAT1 but does not accumulate to comparable sustained levels in brain tissue following exogenous administration. The sustained brain presence indicates differential CNS disposition relative to proteinogenic aromatic amino acids.

Pharmacokinetics Neurotoxicology Blood-Brain Barrier

Subchronic Toxicity Profile: 13-Week NOAEL Determination in Sprague-Dawley Rats

In a 13-week subchronic toxicity study, 2-amino-3-(phenylamino)propanoic acid was administered orally to Sprague-Dawley rats at doses of 1, 10, and 100 mg/kg/day. No significant hematological, blood biochemical, or histopathological abnormalities were observed at any dose level, and no eosinophilia-myalgia syndrome (EMS)-like conditions developed [1]. This contrasts with case-associated L-tryptophan lots containing this impurity which were epidemiologically linked to EMS [2], indicating that the isolated compound alone does not recapitulate the syndrome in rodent models.

Toxicology Safety Pharmacology Impurity Qualification

Metabolic Bioactivation: Human Liver Microsome Conversion to Quinoneimine Intermediates

Incubation of 2-amino-3-(phenylamino)propanoic acid (PAA) with human liver microsomes in the presence of NADPH results in conversion to its 4'-hydroxy derivative, an unstable intermediate that undergoes rapid transformation to formylglycine and 4-aminophenol via quinoneimine intermediates [1]. This bioactivation pathway is distinct from that of L-tryptophan, which is primarily metabolized via the kynurenine pathway and serotonin synthesis. The formation of reactive quinoneimine species has been proposed as a mechanistic link between this impurity and the toxic oil syndrome/EMS pathophysiology [2].

Drug Metabolism Bioactivation Hepatotoxicity

Regulatory Reference Standard: ISO 17034 and ISO/IEC 17025 Certified Material Availability

2-Amino-3-(phenylamino)propanoic acid is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . It is designated as Tryptophan EP Impurity F in the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines . This certification level distinguishes it from generic 3-anilinoalanine preparations lacking accredited traceability, enabling validated analytical method development and quality control for tryptophan-containing pharmaceutical products.

Analytical Chemistry Quality Control Pharmaceutical Reference Standards

Physicochemical Differentiation: Computed LogP and Polar Surface Area Versus Phenylalanine

2-Amino-3-(phenylamino)propanoic acid exhibits a computed XLogP3 of -1.1 and topological polar surface area (TPSA) of 75.4 Ų [1]. In comparison, L-phenylalanine (β-phenylalanine) has an XLogP3 of -1.5 and TPSA of 63.3 Ų [2]. The higher TPSA of the target compound (Δ = 12.1 Ų) reflects the additional hydrogen bonding capacity of the secondary amine, while the less negative LogP indicates moderately enhanced lipophilicity despite the additional nitrogen atom. These differences influence membrane permeability predictions and chromatographic retention behavior.

Medicinal Chemistry Drug Design Physicochemical Properties

2-Amino-3-(phenylamino)propanoic Acid: Evidence-Driven Application Scenarios


Pharmaceutical Impurity Qualification and Method Validation

As a certified reference material (ISO 17034/ISO/IEC 17025) designated Tryptophan EP Impurity F, this compound is ideally suited for developing and validating HPLC/LC-MS methods to quantify impurity levels in tryptophan-containing pharmaceutical products. The availability of fully characterized, traceable material enables compliance with ICH Q3A/Q3B impurity qualification requirements .

Mechanistic Toxicology and Bioactivation Studies

The documented bioactivation pathway involving human liver microsomal conversion to quinoneimine intermediates makes this compound a valuable probe for studying reactive metabolite formation and idiosyncratic drug reaction mechanisms. Researchers investigating structure-toxicity relationships of aniline-containing amino acid derivatives can utilize the established metabolic profile as a reference framework [1].

In Vivo Pharmacokinetic and Tissue Distribution Research

The quantifiable blood-brain barrier penetration (2139 ng/g brain tissue at 5h) and sustained tissue accumulation following oral administration provide a defined baseline for comparative pharmacokinetic studies. This compound serves as a model for evaluating the CNS disposition of structurally related amino acid derivatives [2].

Peptide Synthesis Building Block

The β-phenylamino substitution offers a unique handle for introducing aniline functionality into peptide chains, enabling the synthesis of modified peptides with altered hydrogen-bonding capacity and conformational constraints. This application is supported by the compound's commercial availability in research quantities with purity specifications (typically ≥98%) .

Quote Request

Request a Quote for 2-Amino-3-(phenylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.